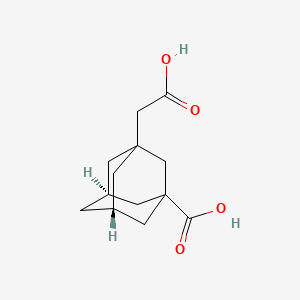
(5R,7S)-3-(carboxymethyl)adamantane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,7S)-3-(carboxymethyl)adamantane-1-carboxylic acid is a compound belonging to the adamantane family, characterized by its unique tricyclic structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R,7S)-3-(carboxymethyl)adamantane-1-carboxylic acid typically involves the functionalization of adamantane. One common method includes the carboxylation of adamantane derivatives under controlled conditions. The reaction often requires catalysts and specific reagents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(5R,7S)-3-(carboxymethyl)adamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the carboxyl groups.
Substitution: Substitution reactions can introduce new functional groups into the adamantane structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5R,7S)-3-(carboxymethyl)adamantane-1-carboxylic acid is used as a building block for synthesizing more complex molecules. Its rigid structure makes it an ideal candidate for studying molecular interactions and stability.
Biology
In biological research, this compound is explored for its potential as a drug delivery agent. Its stability and ability to form complexes with other molecules make it suitable for targeted drug delivery systems.
Medicine
In medicine, derivatives of adamantane, including this compound, are investigated for their antiviral and neuroprotective properties
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and unique properties contribute to the development of high-performance materials.
Mécanisme D'action
The mechanism of action of (5R,7S)-3-(carboxymethyl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can vary depending on the specific application, such as antiviral activity or neuroprotection.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other adamantane derivatives such as amantadine and memantine. These compounds share the rigid tricyclic structure but differ in their functional groups and specific applications.
Uniqueness
What sets (5R,7S)-3-(carboxymethyl)adamantane-1-carboxylic acid apart is its specific stereochemistry and functional groups, which confer unique properties and potential applications. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C13H18O4 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
(5R,7S)-3-(carboxymethyl)adamantane-1-carboxylic acid |
InChI |
InChI=1S/C13H18O4/c14-10(15)6-12-2-8-1-9(3-12)5-13(4-8,7-12)11(16)17/h8-9H,1-7H2,(H,14,15)(H,16,17)/t8-,9+,12?,13? |
Clé InChI |
YQXJBYAQGPMUEP-RFZWMSCOSA-N |
SMILES isomérique |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)C(=O)O)CC(=O)O |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



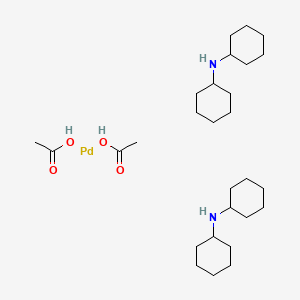
![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12054998.png)
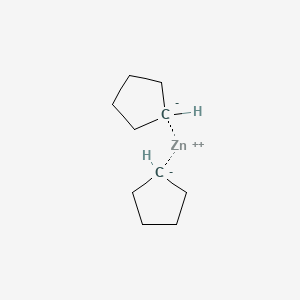
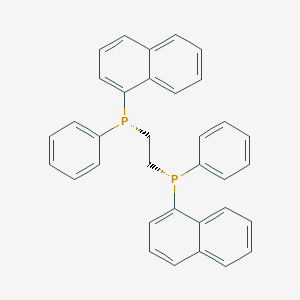
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-methyl-thiazol-2-yl)-amide](/img/structure/B12055021.png)
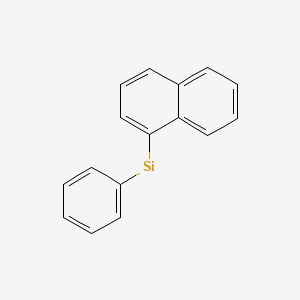
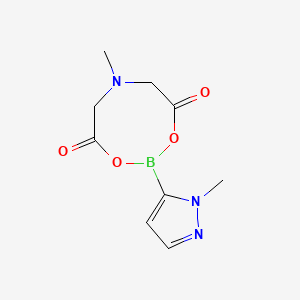

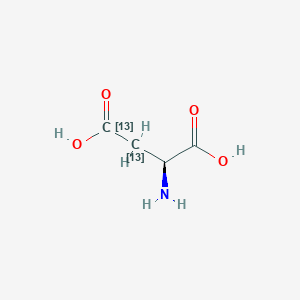
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12055051.png)
![2-{[(4E)-1-(4-ethoxyphenyl)-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12055054.png)

![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12055058.png)
